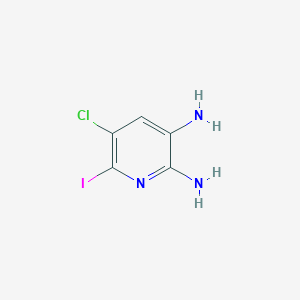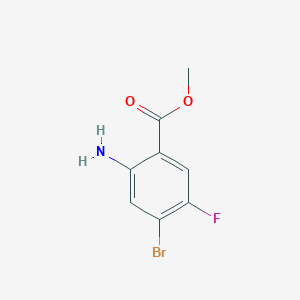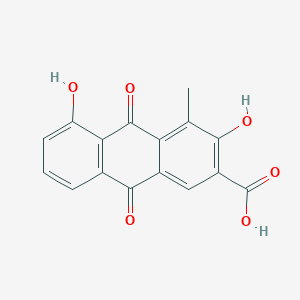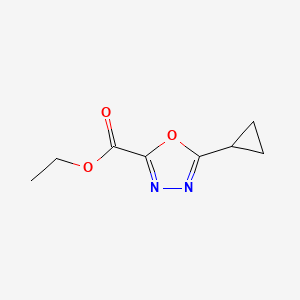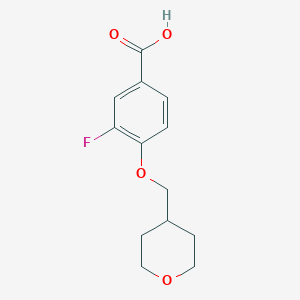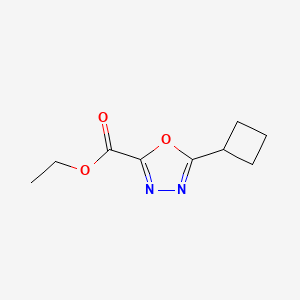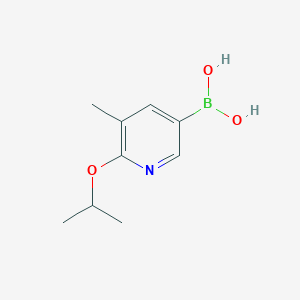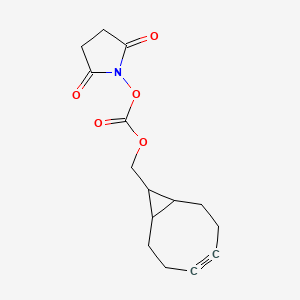
BCN-Osu
概要
説明
A state-of-the-art cyclooctyne for catalyst free strain-promoted, copper-free azide-alkyne cycloadditions.
科学的研究の応用
1. Neuroimaging and Brain Development Research
The UNC/UMN Baby Connectome Project (BCP) is a prime example of scientific research utilizing brain connectivity analysis. This project, a joint initiative between the University of North Carolina and the University of Minnesota, aims to understand brain and behavioral development in infants over the first five years of life. By leveraging advanced MRI techniques, the BCP provides insights into the patterns of structural and functional connectivity in the developing brain. This research is vital for charting brain-behavior associations and lays the groundwork for future studies on health and disease trajectories (Howell et al., 2019).
2. Renewable Energy Development
At Oregon State University (OSU), significant strides have been made in wave energy research, development, and demonstration. The Northwest National Marine Renewable Energy Center, headquartered at OSU, focuses on creating innovative solutions in the field of marine renewable energy. Their work includes developing a full-scale mobile ocean test berth and a high-precision wave tank testing system. This research plays a critical role in advancing renewable energy technologies and their applications (von Jouanne & Brekken, 2011).
3. Biotechnology and Agricultural Research
The BioCentury Research Farm (BCRF) serves as a hub for diverse scientific endeavors, encompassing research from various departments at Iowa State University. This includes projects in agricultural engineering, biosystems engineering, and food science. The collaboration with private industry, like DuPont and Phillips 66, highlights the farm's role in bridging academic research with practical industry applications (Suby, 2017).
4. Photocatalysis and Environmental Protection
Research on carbon-doped boron nitride nanosheets (BCN) for environmental applications has shown promising results. These non-metal photocatalysts are used for efficient uranium separation from aqueous solutions, crucial for nuclear industry sustainability and environmental protection. The doping process allows for bandgap regulation, enhancing photocatalytic performance under visible light. This demonstrates the potential of BCN materials in environmental remediation and sustainable technology development (Wang et al., 2021).
5. Health Technology and Rehabilitation
At Georgia State University, the BrainLab focuses on brain-computer interface (BCI) technologies for real-world applications. This research aims to transition BCI control skills from training environments to practical scenarios, improving the quality of life for people with severe disabilities. Applications include communication aids, environmental control systems, neural prosthetics, and tools for creative expression (Moore, 2003).
6. Advanced Material Synthesis
Research on the green synthesis of boroncarbonitride (BCN) using orange peel demonstrates the potential of sustainable methods in material science. BCN synthesized this way has shown great promise as an electrode material for supercapacitors and as a sensitive electrocatalyst for detecting levodopa in real samples. This innovative approach not only offers efficient performance but also aligns with environmentally friendly practices (Raghu et al., 2020).
Safety and Hazards
作用機序
Biochemical Pathways
. This suggests that BCN-Osu may play a role in protein synthesis and modification pathways, where it can be used to label and track the incorporation of specific amino acids.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of biomolecules. By attaching to amine groups in these molecules, this compound allows for the addition of a cyclooctyne moiety. This modification can be used for various purposes, such as tracking the incorporation of specific amino acids into proteins .
生化学分析
Biochemical Properties
BCN-Osu plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. It interacts with primary amines present in proteins, peptides, and other biomolecules through its succinimidyl ester group. This interaction results in the formation of stable amide bonds, allowing for the efficient labeling and modification of biomolecules. This compound is particularly useful in the labeling of azide-tagged biomolecules, enabling the study of various biochemical processes without the need for copper catalysts .
Cellular Effects
This compound influences various cellular processes by enabling the targeted labeling and modification of biomolecules within cells. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or other biomolecules. The ability of this compound to react with azide-tagged biomolecules allows researchers to investigate the dynamics of cellular processes in real-time, providing valuable insights into cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amines in biomolecules. The succinimidyl ester group of this compound forms a covalent bond with the amine group, resulting in the formation of a stable amide bond. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules. Additionally, this compound can react with azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling copper-free click chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can maintain its labeling efficiency for extended periods, although some degradation may occur. Researchers should consider the stability of this compound when designing experiments to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound can efficiently label target biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects due to its reactivity with primary amines in non-target biomolecules. It is essential to optimize the dosage of this compound in animal studies to achieve the desired labeling efficiency while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include the conjugation of biomolecules through amide bond formation. The succinimidyl ester group of this compound reacts with primary amines in proteins, peptides, and other biomolecules, resulting in the formation of stable amide bonds. This reaction is crucial for the efficient labeling and modification of biomolecules, enabling the study of various metabolic processes. This compound does not significantly alter metabolic flux or metabolite levels, making it a valuable tool for studying metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, depending on the targeting signals or post-translational modifications present in the target biomolecules. The efficient transport and distribution of this compound within cells and tissues enable its use in various biochemical and cellular studies .
Subcellular Localization
The subcellular localization of this compound is determined by the targeting signals or post-translational modifications present in the target biomolecules. This compound can be directed to specific compartments or organelles within the cell, allowing for the selective labeling and modification of biomolecules in distinct subcellular locations. This property of this compound is particularly useful for studying the spatial dynamics of cellular processes and the functional roles of biomolecules in different cellular compartments .
特性
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDJYHCSCYLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426827-79-3 | |
| Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




